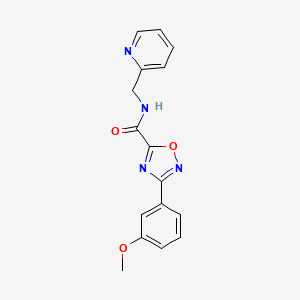![molecular formula C23H16ClNO4 B14946169 2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, an aminoethyl linkage, and a 4-chlorobenzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium permanganate.
Esterification: The final step involves the esterification of the aminoethyl anthraquinone with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the ketone groups can yield hydroxyanthracene derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biology: It is investigated for its role in modulating biological pathways and its potential as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE involves:
DNA Intercalation: The planar structure of the anthraquinone core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
Pathway Modulation: It may interact with various cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as a chemotherapeutic agent.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
Chlorambucil: A chlorinated benzoate derivative used in cancer treatment.
Uniqueness
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE is unique due to its specific combination of an anthraquinone core with an aminoethyl linkage and a 4-chlorobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H16ClNO4 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
2-[(9,10-dioxoanthracen-1-yl)amino]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H16ClNO4/c24-15-10-8-14(9-11-15)23(28)29-13-12-25-19-7-3-6-18-20(19)22(27)17-5-2-1-4-16(17)21(18)26/h1-11,25H,12-13H2 |
InChI-Schlüssel |
DHLVKZNXFRNYFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)
![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
